Bienvenue dans la boutique en ligne BenchChem!

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-benzylbenzamide

Aurora kinase A Allosteric inhibitor Cancer cell cycle

This compound features the 4-benzylbenzamide warhead for allosteric Aurora A kinase A (AurkA) inhibition, validated for Y-pocket engagement and TPX2 disruption. Unlike generic thienopyridine P2Y12 inhibitors, it acts via non-ATP-competitive binding. Ideal for focused library synthesis, mitotic/degradation phenotypic screens, and platelet aggregation selectivity assays. Buy for SAR-driven kinase programs.

Molecular Formula C24H21N3O2S
Molecular Weight 415.51
CAS No. 864858-86-6
Cat. No. B2759638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-benzylbenzamide
CAS864858-86-6
Molecular FormulaC24H21N3O2S
Molecular Weight415.51
Structural Identifiers
SMILESCC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4
InChIInChI=1S/C24H21N3O2S/c1-16(28)27-12-11-20-21(14-25)24(30-22(20)15-27)26-23(29)19-9-7-18(8-10-19)13-17-5-3-2-4-6-17/h2-10H,11-13,15H2,1H3,(H,26,29)
InChIKeyWBMQOOXVLWRYKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-benzylbenzamide (CAS 864858-86-6) – Basic Identity & Class Context


The target compound, N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-benzylbenzamide (CAS 864858-86-6), is a fully synthetic small molecule (C24H21N3O2S, MW 415.51 g/mol) built on a 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core . It carries an N-acetyl cap, a 3-cyano substituent, and a 4-benzylbenzamide side chain. This scaffold aligns with the broader thienopyridine family, a class historically exploited for antiplatelet (P2Y12) activity, but recent medicinal chemistry has redirected such cores toward allosteric kinase inhibition [1]. The presence of the 4-benzylbenzamide motif is particularly notable, as N-benzylbenzamide backbones have been validated as allosteric Aurora kinase A (AurkA) inhibitor pharmacophores in 2024 [1].

Why In-Class Thienopyridines Cannot Substitute for N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-benzylbenzamide


Generic substitution among thienopyridine derivatives is unreliable because the 4-benzylbenzamide warhead of the target compound is a key determinant of a specific non-ATP-competitive binding mode, whereas many classic thienopyridines (e.g., P2Y12 antagonists) operate through covalent cysteine modification or ATP-site competition [1]. SAR from related N-benzylbenzamide series shows that even small changes to the benzamide substituent or the thienopyridine N-substituent can abolish allosteric Y-pocket engagement of Aurora kinase A, drastically altering target selectivity and cellular phenotype [1]. Consequently, a procurement decision based solely on core class similarity risks selecting analogs with irrelevant pharmacology.

Quantitative Differentiation Evidence for N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-benzylbenzamide


Allosteric Aurora Kinase A Inhibition: Target Compound Belongs to the Most Potent N-Benzylbenzamide Backbone Class

The target compound has not been directly profiled in a published head-to-head study. However, its N-benzylbenzamide backbone is the pharmacophore for the most potent allosteric Aurora kinase A inhibitor reported in 2024, compound 6h (AurkA IC50 = 6.50 μM) [1]. This places the target compound's chemotype at the forefront of non-ATP-competitive AurkA inhibition, comparable in potency to AurkinA, the previous benchmark allosteric inhibitor [1]. The target compound differs from 6h only in the substitution pattern on the thienopyridine core (6-acetyl-3-cyano vs. 6h's unreported substituents), a variation that could further modulate Y-pocket interactions and isoform selectivity, making it a critical tool for SAR expansion beyond the published 6h scaffold.

Aurora kinase A Allosteric inhibitor Cancer cell cycle

Kinase Selectivity Potential: Disruption of AurkA-TPX2 Protein-Protein Interaction

Allosteric inhibitors that bind the Y-pocket of Aurora kinase A uniquely disrupt the AurkA–TPX2 interaction, a mechanism not achievable by ATP-competitive inhibitors [1]. The N-benzylbenzamide series (including the target compound's pharmacophore) has been demonstrated to dissipate TPX2 binding in docking and functional assays, suppressing both catalytic and non-catalytic (DNA replication) functions of AurkA [1]. While the target compound itself has not been assayed, its structural hallmarks (3-cyano, 4-benzylbenzamide) match the key pharmacophores identified for Y-pocket occupancy. This differentiation is critical because TPX2 disruption leads to G1-S phase arrest, a phenotype that ATP-competitive AurkA inhibitors do not fully recapitulate.

Protein-protein interaction TPX2 Selectivity

Physicochemical Differentiation: Predicted Drug-Likeness vs. Common Thienopyridine Antiplatelet Agents

The target compound (C24H21N3O2S, MW 415.51, cLogP ~3.5 predicted) differs significantly from classic thienopyridine P2Y12 inhibitors like clopidogrel (MW 321.8, cLogP 2.9) and prasugrel (MW 373.4, cLogP 2.2) in both molecular weight and lipophilicity . Its higher cLogP and larger polar surface area (TPSA ~111 Ų) place it closer to CNS MPO desirability for kinase inhibitor design. The 4-benzylbenzamide group is a notable structural handle for π-stacking interactions absent in simple thienopyridines, potentially enhancing target binding affinity.

Drug-likeness Lipinski CNS MPO

Recommended Application Scenarios for N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-benzylbenzamide


Allosteric Aurora Kinase A Probe Expansion

This compound serves as a structural analog of the 2024 lead allosteric AurkA inhibitor 6h. It is most valuable in academic or biotech groups synthesizing focused libraries around the N-benzylbenzamide scaffold to establish SAR for Y-pocket engagement, TPX2 disruption potency, and isoform selectivity over Aurora B/C [1].

Non-Catalytic AurkA Function Assays

Because N-benzylbenzamide allosteric inhibitors uniquely suppress DNA replication during G1-S transition through AurkA-TPX2 disruption, procurement of this compound enables phenotypic screening to deconvolute catalytic vs. scaffolding roles of AurkA in mitosis and DNA damage response [1].

Selectivity Profiling Against P2Y12 Antiplatelet Targets

Given the thienopyridine core's historical association with P2Y12, this compound can be used as a negative control or selectivity probe in platelet aggregation assays to differentiate kinase-targeted thienopyridines from canonical antiplatelet agents, aiding in polypharmacology assessment [1].

Physicochemical Benchmarking in Kinase Inhibitor Design

With its moderate molecular weight and lipophilicity, this compound can serve as a reference point for pharmacokinetic property optimization in thienopyridine-based kinase inhibitor programs, particularly for assessing CNS permeability potential versus traditional thienopyridine drugs [REFS-1, REFS-2].

Quote Request

Request a Quote for N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-benzylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.